4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-3-14-28-17-6-8-18(9-7-17)29(26,27)24-11-10-21-19-15-20(23-16-22-19)25-12-4-5-13-25/h4-9,12-13,15-16,24H,2-3,10-11,14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLSASWDYBAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrimidine and pyrrole intermediates, followed by their coupling with the benzene sulfonamide derivative. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share core features (sulfonamide, pyrimidine, or aromatic systems) and are analyzed for comparative insights:
Compound A : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzene-Sulfonamide
- Key Features: Pyrazolo[3,4-d]pyrimidine core (vs. pyrimidine in the target compound). Fluorinated chromenone and benzene rings. Methyl-sulfonamide substituent.
- Implications :
Compound B : N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS 923216-86-8)
- Key Features: Diethylamino and methyl groups on the pyrimidine ring. Methoxy-sulfonamide substituent (vs. butoxy in the target).
- Methoxy vs. butoxy: The shorter methoxy chain reduces lipophilicity, which may limit cellular uptake compared to the target compound.
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability: The target compound’s butoxy group confers higher lipophilicity (clogP ~3.5 estimated) than Compound B’s methoxy group (clogP ~2.1), suggesting better membrane penetration but possible challenges in aqueous solubility . Compound A’s fluorinated chromenone system may improve target specificity in oncology applications, as seen in similar kinase inhibitors .
- In contrast, Compound B’s diethylamino group introduces steric bulk and basicity, which could disrupt binding in certain targets .
- Synthetic Accessibility: Compound B’s simpler pyrimidine substitution pattern (diethylamino, methyl) likely makes it easier to synthesize than the target compound, which requires precise coupling of the pyrrole-pyrimidine system .
Biological Activity
4-butoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, highlighting its therapeutic implications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the Pyrimidine Ring : Utilizing 6-amino-pyrimidine derivatives.
- Pyrrole Integration : Introducing a pyrrole moiety through coupling reactions.
- Sulfonamide Formation : Coupling with sulfonyl chlorides to introduce the sulfonamide group.
The detailed reaction conditions and yields can vary based on the specific synthetic route employed.
Anticancer Activity
Recent studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, including:
These findings indicate a promising potential for this compound in cancer therapy, particularly due to its ability to induce apoptosis in malignant cells.
Antimicrobial Activity
The compound has also been assessed for antimicrobial activity against several pathogens. The results indicate broad-spectrum efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is hypothesized to be mediated through various mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Disruption of Cell Membranes : The sulfonamide group may interact with bacterial membranes, leading to cell lysis.
Case Study 1: Anticancer Evaluation
In a study published in Cancer Letters, researchers evaluated the anticancer effects of related sulfonamide derivatives on human cancer cell lines. They observed that the introduction of the pyrrole and pyrimidine moieties enhanced cytotoxicity compared to traditional sulfonamides, suggesting that structural modifications can significantly impact biological activity.
Case Study 2: Antimicrobial Testing
A comprehensive study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various sulfonamide derivatives, including those similar to our compound. The study found that modifications at the para position of the benzene ring significantly influenced antimicrobial activity, with some derivatives exhibiting potent effects against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
